molecular formula C19H18N2O3 B8783167 ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE

ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE

Cat. No.: B8783167
M. Wt: 322.4 g/mol
InChI Key: YMSKONPFQZCVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE is a quinoline derivative known for its diverse applications in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with aniline in the presence of a dehydrating agent. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and phenylamino groups enhance its solubility and binding affinity to biological targets, making it a versatile compound in various research applications .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-anilino-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)15-12-20-18-14(10-7-11-16(18)23-2)17(15)21-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3,(H,20,21)

InChI Key

YMSKONPFQZCVPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.0 g (22.5 mmoles) of ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate in 80 ml of tetrahydrofuran was added 2.3 g (24.8 mmoles) of aniline in 60 ml of tetrahydrofuran. The solution was briefly warmed and after standing for 10 minutes, a yellow solid began to precipitate. The mixture was kept at room temperature for 18 hours. The solvent was rotary evaporated. The residue dissolved in 200 ml of methanol and the pH made slightly basic (pH 8) with sodium bicarbonate. Water (700 ml) was added and an oil formed which solidified and after standing, additional solid crystallized. The solid was filtered and air-dried to give 6.9 g (95%) of crude material. The solid was dissolved in 300 ml of hot isooctane and the solution was charcoaled and filtered. The volume of the filtrate was reduced to 150 ml. Upon cooling, pale yellow needles separated; 6.5 g (89%); m.p. 120°-121° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
95%

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